molecular formula C18H26F3N3O2 B11770416 tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate CAS No. 886365-38-4

tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11770416
CAS No.: 886365-38-4
M. Wt: 373.4 g/mol
InChI Key: ASGBDICQONEGBH-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a pyrrolidine ring, an amino group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its interactions with biological pathways suggest it could be useful in treating certain diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other materials .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate is unique due to its combination of a pyrrolidine ring, an amino group, and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

CAS No.

886365-38-4

Molecular Formula

C18H26F3N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C18H26F3N3O2/c1-17(2,3)26-16(25)23-14-8-9-24(11-14)15(10-22)12-4-6-13(7-5-12)18(19,20)21/h4-7,14-15H,8-11,22H2,1-3H3,(H,23,25)

InChI Key

ASGBDICQONEGBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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